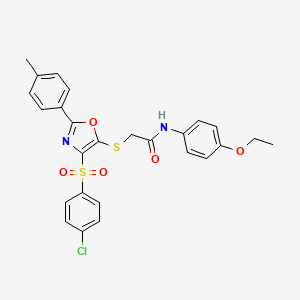

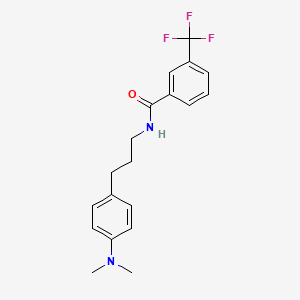

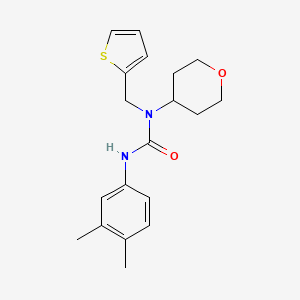

N-(4-(4-methoxypiperidin-1-yl)phenyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(4-methoxypiperidin-1-yl)phenyl)benzofuran-2-carboxamide” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This compound is not intended for human or veterinary use and is available for research use only.

Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The molecular formula of “N-(4-(4-methoxypiperidin-1-yl)phenyl)benzofuran-2-carboxamide” is C21H22N2O3.Physical And Chemical Properties Analysis

The molecular weight of “N-(4-(4-methoxypiperidin-1-yl)phenyl)benzofuran-2-carboxamide” is 350.418. Other specific physical and chemical properties are not mentioned in the available resources.Aplicaciones Científicas De Investigación

Neuroprotective and Antioxidant Effects : A study synthesized a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, including compounds with methoxy substitutions similar to the queried compound. These derivatives showed considerable protection against NMDA-induced excitotoxic neuronal cell damage and exhibited neuroprotective and antioxidant activities (Cho et al., 2015).

Synthesis and Enzyme Inhibition : Another study focused on synthesizing 2-substituted benzofuran hydroxyamic acids as inhibitors of the enzyme 5-lipoxygenase. This research is relevant as it explores the inhibitory activities of benzofuran compounds, which is structurally related to the queried compound (Ohemeng et al., 1994).

Sigma Receptor Selectivity : Research on N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, which are structurally related to the queried compound, showed that these ligands exhibit high affinity at the sigma-1 receptor. This implies potential applications in neuropharmacology and psychotropic drug development (Marriott et al., 2012).

Supramolecular Chemistry : A study on the structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, which shares the methoxy group feature with the queried compound, revealed a novel conjunction of organizational motifs into a π-stack surrounded by a triple helical network of hydrogen bonds, suggestive of a new mode of organization for some columnar liquid crystals (Lightfoot et al., 1999).

Solid-Phase Synthesis : The solid-phase synthesis of oligo(p-benzamide) foldamers, involving N-p-methoxy benzyl protection, highlights the versatility of benzamide derivatives in the synthesis of supramolecular structures and nanoscale objects, which is pertinent to the field of nanotechnology (König et al., 2006).

Safety and Hazards

The product is not intended for human or veterinary use. It is available for research use only. Specific safety and hazard information is not provided in the available resources.

Direcciones Futuras

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Propiedades

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-25-18-10-12-23(13-11-18)17-8-6-16(7-9-17)22-21(24)20-14-15-4-2-3-5-19(15)26-20/h2-9,14,18H,10-13H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDFKEWQJIAJHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-methoxypiperidin-1-yl)phenyl)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2378972.png)

![2-Methoxyethyl 5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378975.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2378976.png)

![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylmalonate](/img/structure/B2378979.png)

![5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2378985.png)

![N-(3-acetamidophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2378991.png)